Methyl 3-amino-5-bromo-2-hydroxybenzoate
Overview
Description
“Methyl 3-amino-5-bromo-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is also known by other names such as “Methyl 3-amino-5-bromosalicylate”, “2-Amino-4-bromo-6-(methoxycarbonyl)phenol”, and "5-Bromo-2-hydroxy-3-(methoxycarbonyl)aniline" .
Molecular Structure Analysis
The IUPAC name of this compound is “this compound” and its InChI code is "1S/C8H8BrNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3" . This information can be used to draw the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a boiling point of 105-107°C .Scientific Research Applications
Synthesis of Derivatives
Methyl 3-amino-5-bromo-2-hydroxybenzoate is involved in the synthesis of various chemical compounds. Cavill (1945) discusses the preparation of derivatives of 4-hydroxybenzoic acid, including 3-amino and 3-bromo-5-amino substitution products, highlighting its role in producing a wide range of chemical entities (Cavill, 1945).
Photodynamic Therapy Application
Pişkin, Canpolat, and Öztürk (2020) describe the synthesis of a new zinc phthalocyanine derivative using a compound structurally similar to this compound. This compound shows potential for use in photodynamic therapy, a treatment method for cancer, due to its high singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antibiotic Biosynthesis Research
Becker (1984) highlights the role of methyl 3-amino-5-hydroxybenzoate in the study of antibiotic biosynthesis, noting its use in preparing chlorinated analogues for this research (Becker, 1984).
Fluorescent Sensor for Metal Ion Detection
Ye et al. (2014) discuss a chemosensor based on a derivative of methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate for detecting aluminum ions. This sensor is highly selective and sensitive, demonstrating the compound's application in developing materials for detecting specific metal ions (Ye et al., 2014).
Synthesis of Anti-Cancer Drugs
Sheng-li (2004) details the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in creating anti-cancer drugs, starting from a compound structurally related to this compound (Sheng-li, 2004).
Safety and Hazards
The compound has several hazard statements: H302+H312+H332;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It can cause eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Methyl 3-amino-5-bromo-2-hydroxybenzoate, also known as Methyl 3-amino-5-bromo-2-hydroxybenzenecarboxylate, is a chemical compound with the molecular weight of 246.06 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Properties
IUPAC Name |
methyl 3-amino-5-bromo-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJRJOTYBRIVQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576547 | |
Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141761-82-2 | |
Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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